molecular formula C13H10FNO3 B6368297 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1111105-42-0

6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368297
CAS RN: 1111105-42-0
M. Wt: 247.22 g/mol
InChI Key: CTKSOFYAABEQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% (6-FMC-2-HP) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of laboratory experiments. 6-FMC-2-HP has been studied for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is a useful reagent for a wide range of scientific research applications. It is commonly used as a starting material for the synthesis of various compounds, such as polymers, polyamides, and polyurethanes, as well as for the preparation of pharmaceuticals and agrochemicals. In addition, 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been used in the development of new materials for use in electronics and biotechnology.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may be responsible for the biochemical and physiological effects of 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% are not yet fully understood. However, studies have shown that it may have neuroprotective and anticonvulsant effects and may be useful in the treatment of neurodegenerative diseases and epilepsy. In addition, 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been found to have antioxidant and anti-inflammatory properties, making it potentially useful in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

The main advantages of 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% for laboratory experiments are its versatility and its ability to be used as a starting material for the synthesis of various compounds. Its main limitation is its lack of widespread availability, as it is still relatively new and not yet widely used.

Future Directions

The potential applications of 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% are vast and are still being explored. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, more studies are needed to determine its potential uses in the treatment of various diseases and conditions. In addition, its potential use in the development of new materials for use in electronics and biotechnology should be further explored. Finally, efforts should be made to make 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% more widely available to researchers.

Synthesis Methods

6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can be synthesized through a three-step process, beginning with the condensation of 4-fluoro-3-methoxycarbonylphenylhydrazine and 2-hydroxy-pyridine-3-carboxaldehyde. This reaction produces 4-fluoro-3-methoxycarbonylphenyl-2-hydroxy-pyridine-3-carboxaldehyde, which is then reacted with sodium hydroxide to form 6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. The final product is obtained via recrystallization from ethanol.

properties

IUPAC Name

methyl 2-fluoro-5-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)9-7-8(5-6-10(9)14)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKSOFYAABEQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683102
Record name Methyl 2-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluoro-3-methoxycarbonylphenyl)-2-hydroxypyridine

CAS RN

1111105-42-0
Record name Methyl 2-fluoro-5-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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